![molecular formula C26H19NO3 B1586258 Phenolphthalein anilide CAS No. 6607-41-6](/img/structure/B1586258.png)
Phenolphthalein anilide
Overview
Description
Phenolphthalein anilide is a chemical compound with the molecular formula C26H19NO3 . It is also known as 3,3-bis(4-hydroxyphenyl)-2-phenyl-1-isoindolinone .
Molecular Structure Analysis
The molecular weight of Phenolphthalein anilide is 393.44 . Its molecular structure consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving Phenolphthalein anilide are not detailed in the available resources, anilines, in general, have been studied extensively as reductants of environmental oxidants .Physical And Chemical Properties Analysis
Phenolphthalein anilide is a solid at room temperature . It has a molecular weight of 393.44 and a density of 1.338g/cm3 . It has a boiling point of 610.2ºC at 760 mmHg .Scientific Research Applications
Anion Exchange Membrane Materials for Microbial Fuel Cells
Phenolphthalein Anilide (PA) has been used in the synthesis of poly (ether sulfone) multiblock copolymers containing pendant quaternary ammonium (QA) and imidazolium (IM) groups . These copolymers have been evaluated as anion exchange membrane (AEM) materials . The AEMs were found to be flexible and mechanically strong with good thermal stability .
Superior Performance in Microbial Fuel Cells
The AEMs synthesized using Phenolphthalein Anilide showed superior performance in microbial fuel cells . They exhibited a maximum power density of 310 mW/m2 (at 0.82 A/m2), which was 1.7 and 2.8 times higher than the Nafion 117 and FAB-PK-130 membranes, respectively .
High Conductivity
The AEMs synthesized using Phenolphthalein Anilide exhibited higher conductivity (IECw = 1.3–1.5 mequiv./g, σ (OH −) = 30–38 mS/cm at 20 °C), lower water uptake and swelling . This is due to the distinct nanophase separated membrane morphology in the AEMs .
Good Thermal Stability
Phenolphthalein Anilide-based AEMs were found to have good thermal stability . This makes them suitable for applications that require materials to withstand high temperatures.
Use in Laboratory Reagents
Phenolphthalein Anilide, like Phenolphthalein, can be used as a laboratory reagent . It can be used in various chemical reactions and processes in the lab .
pH Indicator
Phenolphthalein Anilide can potentially be used as a pH indicator, similar to Phenolphthalein . It can be used to determine the acidity or alkalinity of a solution .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,3-bis(4-hydroxyphenyl)-2-phenylisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3/c28-21-14-10-18(11-15-21)26(19-12-16-22(29)17-13-19)24-9-5-4-8-23(24)25(30)27(26)20-6-2-1-3-7-20/h1-17,28-29H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLBHSSRHHJKEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019794 | |
Record name | 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenolphthalein anilide | |
CAS RN |
6607-41-6 | |
Record name | 2,3-Dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6607-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3-Bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenolphthalein anilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL3YBC3QFG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Phenolphthalein anilide a suitable monomer for high-performance polymers?
A1: Phenolphthalein anilide possesses a cardo structure, characterized by a central carbon atom bonded to three aromatic rings. [, , ] This unique structure contributes to excellent thermal stability and solubility in various solvents, making PPA-based polymers suitable for applications requiring high-performance materials. [, ] For example, polyarylates derived from PPA exhibit a high glass transition temperature (Tg) ranging from 168-255°C and demonstrate thermal stability up to 416°C under a nitrogen atmosphere. []
Q2: How does the incorporation of Phenolphthalein anilide influence the properties of poly(arylene ether sulfone)s?
A2: When incorporated into poly(arylene ether sulfone)s, PPA enhances solubility and influences the degree of sulfonation, a crucial factor for proton exchange membrane applications. [] Studies show that varying the PPA mole ratio during copolymerization allows control over the degree of sulfonation, which in turn affects water uptake, ion exchange capacity, and proton conductivity of the resulting membranes. []
Q3: Can Phenolphthalein anilide be used to develop anion exchange membranes for microbial fuel cells?
A3: Yes, research demonstrates the feasibility of using PPA-based poly(ether sulfone) multiblock copolymers containing quaternary ammonium and imidazolium groups as anion exchange membranes (AEMs) in microbial fuel cells. [] These AEMs exhibit desirable properties such as flexibility, mechanical strength, good thermal stability, and well-defined nanophase separated morphology. [] This morphology leads to higher conductivity, lower water uptake, and ultimately, improved performance in microbial fuel cells compared to commercial membranes like Nafion 117 and FAB-PK-130. []
Q4: Are there any studies exploring the structure-property relationships of Phenolphthalein anilide-based polymers?
A4: Research on cardo copoly(arylene ether ketones) synthesized using PPA investigated the impact of molecular mass and chemical structure on properties like heat resistance, tensile strength, relaxation behavior, and rheological properties. [] This study highlights the influence of PPA on the final polymer characteristics and guides the development of materials with tailored properties.
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